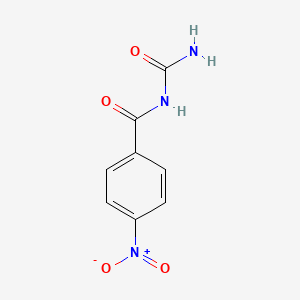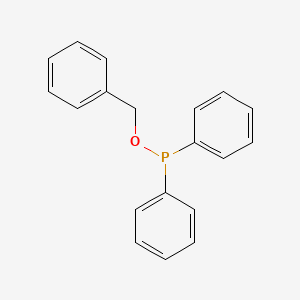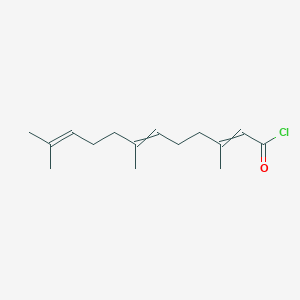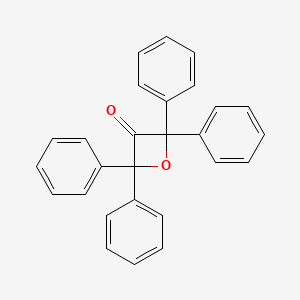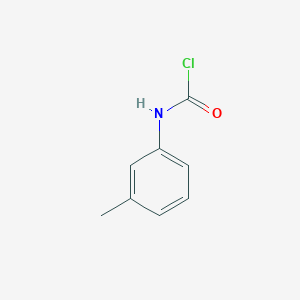
(3-Methylphenyl)carbamyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (3-Methylphenyl)carbamyl chloride can be synthesized through the reaction of 3-methylphenylamine with phosgene (COCl2). The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition or side reactions. The general reaction is as follows:
3-Methylphenylamine+Phosgene→(3-Methylphenyl)carbamyl chloride+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process ensures high yield and purity of the product, which is essential for its subsequent applications.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols, forming corresponding ureas, carbamates, or thiocarbamates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methylphenylamine and carbon dioxide.
Oxidation and Reduction: While less common, the compound can participate in oxidation-reduction reactions under specific conditions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, chloroform, water (for hydrolysis).
Catalysts: Acid or base catalysts can be used to facilitate certain reactions.
Major Products:
Ureas: Formed by reaction with amines.
Carbamates: Formed by reaction with alcohols.
Thiocarbamates: Formed by reaction with thiols.
Applications De Recherche Scientifique
(3-Methylphenyl)carbamyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Medicine: It is involved in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.
Mécanisme D'action
The mechanism by which (3-Methylphenyl)carbamyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the carbamoyl chloride group, which readily reacts with nucleophiles such as amines, alcohols, and thiols. The resulting products can alter the function or activity of the target molecules, making this compound valuable in synthetic and medicinal chemistry.
Comparaison Avec Des Composés Similaires
Phenylcarbamyl chloride: Similar structure but lacks the methyl group on the phenyl ring.
(4-Methylphenyl)carbamyl chloride: Similar structure with the methyl group at the para position.
(2-Methylphenyl)carbamyl chloride: Similar structure with the methyl group at the ortho position.
Uniqueness: (3-Methylphenyl)carbamyl chloride is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and the steric effects in its reactions. This positional difference can lead to variations in the physical and chemical properties compared to its isomers, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
51028-34-3 |
|---|---|
Formule moléculaire |
C8H8ClNO |
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
N-(3-methylphenyl)carbamoyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-6-3-2-4-7(5-6)10-8(9)11/h2-5H,1H3,(H,10,11) |
Clé InChI |
MQHNVGGXFWMGSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


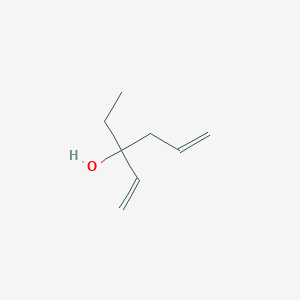
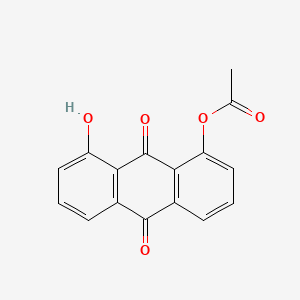
![4-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14656201.png)

![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanenitrile](/img/structure/B14656221.png)


![2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane](/img/structure/B14656232.png)
![1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one](/img/structure/B14656242.png)
